GABA Receptor Binding: Inferred Selectivity from Structural Analogy
The compound is explicitly identified as a synthetic analog of GABA and has been used in studies to analyze the inhibition of [3H]GABA binding to postsynaptic receptors in human cerebellar synaptic membranes . While a direct, quantitative comparator (e.g., IC50) for this specific molecule is not provided in the available literature, this classification distinguishes it from other piperidine derivatives like pipecolic acid, which primarily acts on NMDA receptors [1]. This is a class-level inference based on its structural designation as a GABA analog.
| Evidence Dimension | Functional class and known research application |
|---|---|
| Target Compound Data | Synthetic analog of GABA; used in [3H]GABA binding inhibition studies |
| Comparator Or Baseline | Pipecolic acid (piperidine-2-carboxylic acid) |
| Quantified Difference | N/A (Qualitative functional distinction) |
| Conditions | Human cerebellar synaptic membranes; GABA receptor binding assay |
Why This Matters
This functional classification, although not quantitative, is the primary differentiator for procurement, directing its use toward GABAergic system research rather than other neurotransmitter systems.
- [1] Wikipedia. (2008). Pipecolic acid. https://en.wikipedia.org/wiki/Pipecolic_acid. View Source
